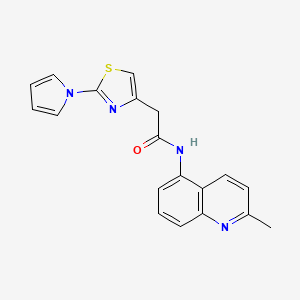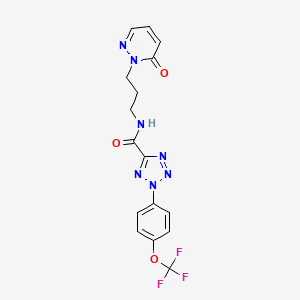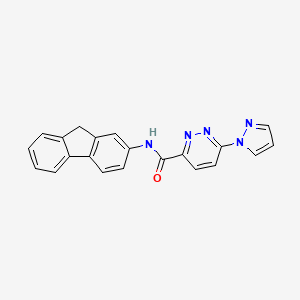![molecular formula C8H5BrN2O3 B2606496 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 2007919-12-0](/img/structure/B2606496.png)
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O3 . It is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrN2O3/c9-4-2-11-7-5 (6 (4)12)3 (1-10-7)8 (13)14/h1-2H, (H,13,14) (H2,10,11,12) . This indicates the presence of bromine, nitrogen, oxygen, and carbon atoms in the molecule.Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 257.04 . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study outlined a synthetic approach for creating heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization, indicating the potential for developing diverse heterocyclic compounds with significant biological activities (Alekseyev, Amirova, & Terenin, 2015).
Applications in Material Science
- Research into new diacid monomers and poly (ester-imide) s highlighted the synthesis process involving compounds with structural similarities to 5-bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. These compounds have shown promising applications in creating materials with excellent thermal stability and solubility, which are crucial for various industrial and scientific applications (Kamel, Mutar, & Khlewee, 2019).
Antitumor and Biological Activities
- The synthesis and antitumor activity of novel 6-substituted pyrrolo[2,3-d]pyrimidine compounds were explored, demonstrating selective inhibition of purine biosynthesis with potential implications for targeting cancer cells expressing high affinity folate receptors and the proton-coupled folate transporter (Wang et al., 2010).
- Another study focused on organometallic complexes with potential as anticancer agents, utilizing heterocycles based on the pyrrolo[2,3-b]pyridine framework, further indicating the compound's relevance in developing targeted cancer therapies (Stepanenko et al., 2011).
Targeted Drug Development
- The tumor-targeting potential of non-benzoyl 6-substituted pyrrolo[2,3-d]pyrimidine antifolates was investigated, emphasizing the importance of cellular uptake via folate receptor α and inhibition of de novo purine nucleotide biosynthesis. This research suggests a pathway for developing drugs that selectively target tumor cells (Wang, Cherian, Orr, Mitchell-Ryan, Hou, Raghavan, Matherly, & Gangjee, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propiedades
IUPAC Name |
5-bromo-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-4-2-11-7-5(6(4)12)3(1-10-7)8(13)14/h1-2H,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPAGSKCXAKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)NC=C(C2=O)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide](/img/structure/B2606415.png)


![[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2606418.png)
![2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2606421.png)
![2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2606422.png)
![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2606427.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2606431.png)
![Methyl 6-ethyl-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2606432.png)
![N-(3,4-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2606436.png)